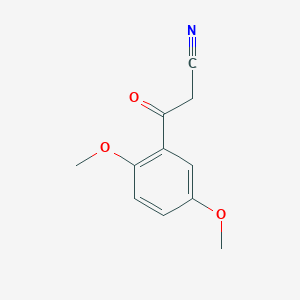

2,5-Dimethoxybenzoylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Dimethoxybenzoylacetonitrile is a chemical compound with the molecular formula C11H11NO3 . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of 2,5-Dimethoxybenzoylacetonitrile can be achieved from Methyl 2,5-Dimethoxybenzoate and Acetonitrile . A detailed analysis of the synthesis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines has been discussed in a review .Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxybenzoylacetonitrile consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications

1. Role in Synthesis of Isoxazole Derivatives

2,5-Dimethoxybenzoylacetonitrile is utilized in the synthesis of isoxazole derivatives. It is derived from α-bromoacetoveratrone and potassium cyanide, showcasing its importance in organic synthesis processes. The compound displays interesting structural features like intramolecular weak hydrogen bonds, which are relevant for its reactivity and applications in chemical synthesis (Sánchez-Viesca, Berros, & Gómez, 2012).

2. Photodegradation Studies

Research on dimethoxy curcuminoids, closely related to 2,5-Dimethoxybenzoylacetonitrile, revealed that their photodegradation in acetonitrile solution depends on the position of the methoxy group on the phenyl ring. This insight is vital for understanding the stability and decomposition pathways of related compounds, which can influence their handling and storage in various research settings (Galer & Šket, 2015).

3. Photoreactions in Photoremovable Protecting Groups

In studies focused on photoremovable protecting groups, 3',5'-dimethoxybenzoin, a compound structurally similar to 2,5-Dimethoxybenzoylacetonitrile, was used. Its primary photoreactions were explored, providing insights into the release mechanisms of protecting groups in polar media. Such research has implications for controlled release in chemical and biological applications (Boudebous et al., 2007).

4. Antifungal Applications

Research has indicated the antifungal potential of 2,5-dimethoxybenzoic acid, a derivative of 2,5-Dimethoxybenzoylacetonitrile, particularly against postharvest decay pathogens of fruits like strawberries. This showcases its potential application in agricultural and food preservation research (Lattanzio et al., 1996).

5. Redox Chemistry in Wood Degradation

In the context of wood degradation, 2,5-dimethoxybenzoquinone (2,5-DMBQ), closely related to 2,5-Dimethoxybenzoylacetonitrile, plays a critical role in the redox cycle, especially in the regeneration of Fe2+ and H2O2 in brown rot fungal decay. This reveals its importance in understanding and potentially controlling biodegradation processes (Varela & Tien, 2003).

Mechanism of Action

Target of Action

The primary target of 2,5-Dimethoxybenzoylacetonitrile is the 5-HT2A receptor . This receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family. Serotonin receptors regulate various biological and neurological processes such as aggression, anxiety, appetite, cognition, learning, memory, mood, nausea, sleep, and thermoregulation .

Mode of Action

2,5-Dimethoxybenzoylacetonitrile acts as a selective agonist for the 5-HT2A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 2,5-Dimethoxybenzoylacetonitrile binds to the 5-HT2A receptor, activating it. This activation leads to a series of events and changes within the cell .

Biochemical Pathways

The activation of the 5-HT2A receptor by 2,5-Dimethoxybenzoylacetonitrile can affect various biochemical pathways. Generally, the activation of serotonin receptors can influence pathways related to mood regulation, sleep, and other neurological processes .

Pharmacokinetics

The metabolism and excretion of this compound are areas for future research .

Result of Action

The molecular and cellular effects of 2,5-Dimethoxybenzoylacetonitrile’s action are primarily related to its activation of the 5-HT2A receptor. This can lead to a variety of responses depending on the specific cell and tissue types, including changes in cell signaling and potentially influencing neurological processes .

properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSZWIOGJISPEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethoxybenzoylacetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1325126.png)

![[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine](/img/structure/B1325130.png)

![1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B1325132.png)

![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)

![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)

![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)